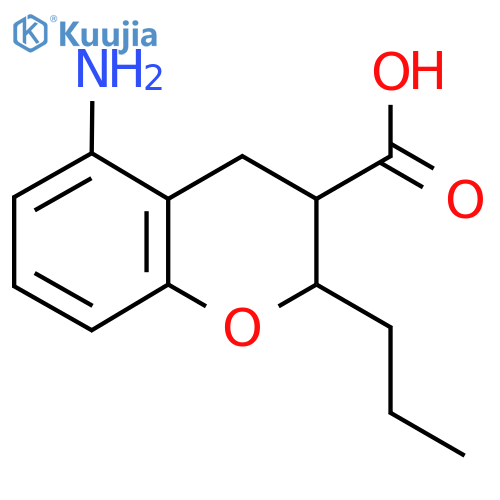Cas no 2138223-22-8 (5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- EN300-1129243
- 2138223-22-8
-
- インチ: 1S/C13H17NO3/c1-2-4-11-9(13(15)16)7-8-10(14)5-3-6-12(8)17-11/h3,5-6,9,11H,2,4,7,14H2,1H3,(H,15,16)
- InChIKey: QANBBJOJISGACQ-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=C(C=2CC(C(=O)O)C1CCC)N
計算された属性
- せいみつぶんしりょう: 235.12084340g/mol
- どういたいしつりょう: 235.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 72.6Ų
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1129243-0.1g |
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138223-22-8 | 95% | 0.1g |
$715.0 | 2023-10-26 | |
| Enamine | EN300-1129243-5.0g |
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138223-22-8 | 5g |
$2360.0 | 2023-06-09 | ||
| Enamine | EN300-1129243-1g |
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138223-22-8 | 95% | 1g |
$813.0 | 2023-10-26 | |
| Enamine | EN300-1129243-1.0g |
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138223-22-8 | 1g |
$813.0 | 2023-06-09 | ||
| Enamine | EN300-1129243-5g |
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138223-22-8 | 95% | 5g |
$2360.0 | 2023-10-26 | |
| Enamine | EN300-1129243-10g |
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138223-22-8 | 95% | 10g |
$3500.0 | 2023-10-26 | |
| Enamine | EN300-1129243-10.0g |
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138223-22-8 | 10g |
$3500.0 | 2023-06-09 | ||
| Enamine | EN300-1129243-0.25g |
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138223-22-8 | 95% | 0.25g |
$748.0 | 2023-10-26 | |
| Enamine | EN300-1129243-0.05g |
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138223-22-8 | 95% | 0.05g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1129243-0.5g |
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138223-22-8 | 95% | 0.5g |
$781.0 | 2023-10-26 |
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 関連文献
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acidに関する追加情報
Introduction to 5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2138223-22-8)
5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2138223-22-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is defined by its core 3,4-dihydroquinoline scaffold, which is a common motif in many bioactive molecules. The presence of an amino group at the 5-position and a propyl substituent at the 2-position imparts unique properties to the molecule, making it an attractive candidate for drug development. The carboxylic acid moiety at the 3-position further enhances its solubility and reactivity, facilitating its interaction with biological targets.
The synthesis of 5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been extensively studied, with several methods reported in the literature. One of the most common approaches involves the condensation of 3-hydroxybenzaldehyde with propylamine followed by cyclization and reduction steps. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, such as those utilizing catalytic hydrogenation and microwave-assisted reactions. These methods not only improve yield and purity but also reduce the environmental impact associated with traditional synthetic processes.
In terms of biological activity, 5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has demonstrated significant potential as a neuroprotective agent. Studies have shown that it can effectively reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate key signaling pathways involved in neuronal survival and function makes it a valuable candidate for further investigation in this area.
Beyond its neuroprotective properties, 5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has also shown promise in cancer research. Preclinical studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of multiple signaling pathways, including those involving p53 and PI3K/AKT. These findings suggest that the compound may have broad-spectrum antitumor activity and could be developed as a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of 5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid have been evaluated in several animal models. Results indicate that it exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for systemic administration. Additionally, preliminary toxicology studies have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
To further explore the therapeutic potential of 5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, ongoing clinical trials are being conducted to assess its safety and efficacy in human subjects. These trials are focusing on various indications, including neurodegenerative diseases and cancer. Early results from phase I trials have been promising, with the compound demonstrating good safety profiles and preliminary evidence of efficacy.
In conclusion, 5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2138223-22-8) represents a promising lead compound in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Continued research efforts are expected to uncover new applications and optimize its use in clinical settings.
2138223-22-8 (5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid) 関連製品
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)
- 10414-81-0(2'-Amino-2'-deoxyadenosine)
- 1396677-21-6(2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide)
- 2060045-74-9(2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde)
- 1337598-54-5(2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol)
- 2229263-36-7(1-2-(naphthalen-1-yl)propan-2-ylcyclopropan-1-amine)
- 885189-49-1(5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one)
- 2171721-21-2(1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide)
- 2138076-47-6(5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde)



